5-[3-(3-Methyldiazirin-3-yl)propanoylamino]-N-pent-4-ynylpentanamide
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Overview
Description
5-[3-(3-Methyldiazirin-3-yl)propanoylamino]-N-pent-4-ynylpentanamide is a compound that belongs to the class of diazirine-containing molecules. Diazirines are characterized by a three-membered ring structure containing one carbon atom and two nitrogen atoms. These compounds are known for their photo-reactivity, which makes them useful in various scientific applications, particularly in the field of photoaffinity labeling.
Preparation Methods
The synthesis of 5-[3-(3-Methyldiazirin-3-yl)propanoylamino]-N-pent-4-ynylpentanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the diazirine ring: This can be achieved by reacting a suitable precursor with a diazirine-forming reagent under controlled conditions.
Attachment of the propanoylamino group:
Incorporation of the pent-4-ynyl group: The final step involves the addition of the pent-4-ynyl group to the molecule, typically through a coupling reaction.
Chemical Reactions Analysis
5-[3-(3-Methyldiazirin-3-yl)propanoylamino]-N-pent-4-ynylpentanamide undergoes several types of chemical reactions, including:
Photolysis: Upon exposure to UV light, the diazirine ring can undergo photolysis to generate a highly reactive carbene intermediate.
Substitution reactions: The carbene intermediate can react with various nucleophiles, leading to substitution products.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions, although specific details on these reactions are limited.
Common reagents used in these reactions include UV light for photolysis and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-[3-(3-Methyldiazirin-3-yl)propanoylamino]-N-pent-4-ynylpentanamide has several scientific research applications:
Photoaffinity labeling: The compound is used to study protein-protein interactions and protein-ligand binding by forming covalent bonds with target molecules upon activation by UV light.
Chemical biology: It is used to identify and characterize the binding sites of small molecules on proteins.
Drug discovery: The compound helps in mapping the interaction sites of potential drug candidates on their target proteins.
Biochemical research: It is used to study various biochemical processes by crosslinking biomolecules in close proximity.
Mechanism of Action
The primary mechanism of action for 5-[3-(3-Methyldiazirin-3-yl)propanoylamino]-N-pent-4-ynylpentanamide involves the generation of a carbene intermediate upon exposure to UV light. This carbene intermediate is highly reactive and can form covalent bonds with nearby biomolecules, such as proteins and nucleic acids. The molecular targets and pathways involved depend on the specific application and the biomolecules present in the system.
Comparison with Similar Compounds
Similar compounds to 5-[3-(3-Methyldiazirin-3-yl)propanoylamino]-N-pent-4-ynylpentanamide include other diazirine-containing molecules, such as:
- 3-(3-Methyldiazirin-3-yl)propan-1-ol
- 3-(3-Methyldiazirin-3-yl)propanoic acid
- Phenylchlorodiazirine
Compared to these compounds, this compound is unique due to its specific structure, which includes both a diazirine ring and a pent-4-ynyl group. This combination of functional groups enhances its reactivity and versatility in various scientific applications.
Properties
IUPAC Name |
5-[3-(3-methyldiazirin-3-yl)propanoylamino]-N-pent-4-ynylpentanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O2/c1-3-4-6-11-16-13(20)8-5-7-12-17-14(21)9-10-15(2)18-19-15/h1H,4-12H2,2H3,(H,16,20)(H,17,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNSZNJNLIQHVOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N=N1)CCC(=O)NCCCCC(=O)NCCCC#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2402830-26-4 |
Source
|
Record name | 5-[3-(3-methyl-3H-diazirin-3-yl)propanamido]-N-(pent-4-yn-1-yl)pentanamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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